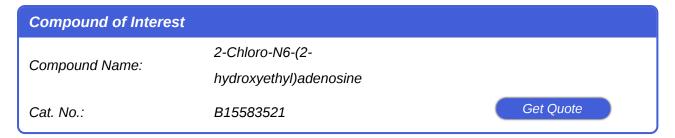


An In-Depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **2-Chloro-N6-(2-hydroxyethyl)adenosine**, a purine nucleoside analog of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Identification

2-Chloro-N6-(2-hydroxyethyl)adenosine is a modified adenosine molecule characterized by a chlorine atom at the 2-position of the adenine base and a hydroxyethyl group attached to the N6-amino group. These modifications significantly influence its chemical properties and biological activity compared to endogenous adenosine.

Table 1: Chemical Identifiers for 2-Chloro-N6-(2-hydroxyethyl)adenosine

Identifier	Value	Source
CAS Number	948298-76-8	[1][2][3]
Molecular Formula	C12H16CIN5O5	MedChemExpress
SMILES	CIC1=NC2=C(N=CN2[C@H]3INVALID-LINKO3)O">C@HO)N=C1NCCO	[4]



Note: A definitive public source for the IUPAC name and InChI key for this specific compound is not readily available in the searched literature. The SMILES string is provided by MedChemExpress.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2-Chloro-N6-(2-hydroxyethyl)adenosine**, such as melting point, solubility, and pKa, are not extensively reported in publicly available literature. Researchers should determine these properties empirically for their specific applications. For context, related adenosine analogs exhibit a range of solubilities, often being soluble in organic solvents like DMSO and ethanol.

Synthesis and Characterization

A specific, detailed synthetic protocol for **2-Chloro-N6-(2-hydroxyethyl)adenosine** is not described in the reviewed scientific literature. However, the synthesis of related N6-substituted and 2-chloro-adenosine analogs typically involves the reaction of a suitable precursor, such as 2,6-dichloropurine riboside, with the desired amine (in this case, 2-aminoethanol).

Characterization of the final product would involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the presence and connectivity of the protons and carbons in the molecule, including the ribose, purine, and hydroxyethyl moieties. The presence of two forms in NMR spectra of N6-substituted 2-chloroadenosines has been noted, potentially due to hindered rotation or tautomerism.[5]
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.

Biological Activity and Potential Applications

2-Chloro-N6-(2-hydroxyethyl)adenosine is classified as a purine nucleoside analog.[1][4] This class of compounds is known for a wide range of biological activities, including potential



antitumor effects.[1][4] The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][4]

While specific receptor binding affinities and functional activities for **2-Chloro-N6-(2-hydroxyethyl)adenosine** are not available in the searched literature, its structural similarity to other adenosine analogs suggests it may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃). The nature and affinity of this interaction would determine its pharmacological profile.

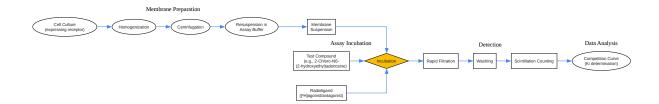
Experimental Protocols

Due to the limited availability of specific experimental data for **2-Chloro-N6-(2-hydroxyethyl)adenosine**, this section provides generalized protocols for key experiments typically performed on adenosine receptor ligands. These should be adapted and optimized for the specific compound.

Adenosine Receptor Binding Assay

This protocol is a general framework for determining the binding affinity of a test compound to adenosine receptors using a radioligand competition assay.

Workflow: Radioligand Binding Assay





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Caption: Workflow for a radioligand binding assay.

Methodology:

- Membrane Preparation:
 - Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃).
 - Harvest the cells and homogenize them in a cold buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in the assay buffer.
 - Determine the protein concentration of the membrane suspension.

Binding Assay:

- In a multi-well plate, add the membrane suspension, a known concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and varying concentrations of the test compound.
- For non-specific binding determination, include wells with an excess of a non-labeled standard agonist or antagonist.
- Incubate the plate at a specific temperature for a set duration to reach equilibrium.

Detection:

- Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters quickly with cold assay buffer to remove non-specifically bound radioligand.



- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a general method for assessing the functional activity of a compound at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: Adenosine Receptor-Mediated cAMP Modulation

Caption: Adenosine receptor signaling and cAMP modulation.

Methodology:

- Cell Culture and Plating:
 - Culture cells expressing the adenosine receptor of interest in a suitable medium.
 - Seed the cells into a multi-well plate and allow them to adhere overnight.
- Compound Treatment:
 - Wash the cells with a serum-free medium.
 - Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - For Gi-coupled receptors, stimulate the cells with forskolin to induce a basal level of cAMP.
 - Add varying concentrations of the test compound and incubate for a specified time.



- · Cell Lysis and cAMP Measurement:
 - Lyse the cells to release intracellular cAMP.
 - Measure the cAMP concentration in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the cAMP concentration in the samples from the standard curve.
 - Plot the cAMP concentration against the logarithm of the test compound concentration.
 - Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy.

Conclusion

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog with potential for further investigation, particularly in the context of its interaction with adenosine receptors and its potential as an anticancer agent. This guide provides a foundational understanding of its chemical nature and outlines standard experimental approaches for its characterization. Due to the limited publicly available data for this specific compound, further empirical studies are essential to fully elucidate its physicochemical properties, synthesis, and pharmacological profile.

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